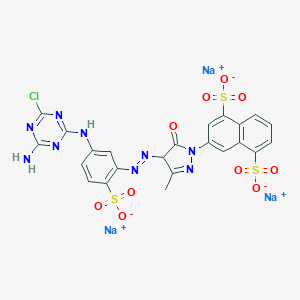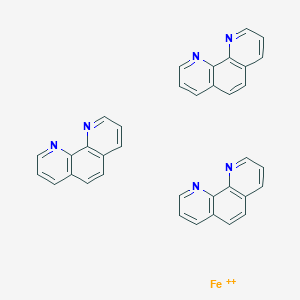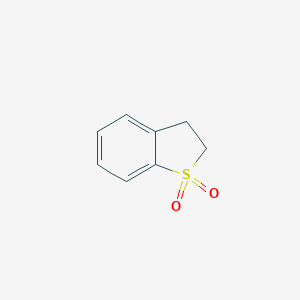
1,4-Dibromo-2,3-epoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3-epoxybutane (DBEB) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that is used as a cross-linking agent, a mutagen, and a carcinogen. DBEB is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, ethanol, and ether. DBEB is primarily used in research laboratories for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2,3-epoxybutane is not fully understood. It is believed that 1,4-Dibromo-2,3-epoxybutane reacts with nucleophilic groups such as amino and sulfhydryl groups in proteins and nucleic acids to form covalent bonds. This results in the cross-linking of biomolecules and the induction of mutations in DNA. The exact mechanism of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane is still under investigation.
Effets Biochimiques Et Physiologiques
1,4-Dibromo-2,3-epoxybutane has been shown to have toxic effects on living organisms. It is a potent mutagen and carcinogen. Exposure to 1,4-Dibromo-2,3-epoxybutane can lead to DNA damage, chromosomal aberrations, and tumor formation. 1,4-Dibromo-2,3-epoxybutane has also been shown to have neurotoxic effects on animals. It can cause seizures, tremors, and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dibromo-2,3-epoxybutane is a versatile reagent that is widely used in scientific research. Its ability to cross-link biomolecules and induce mutations in DNA makes it a valuable tool in genetic and cancer research. However, its toxicity and potential for carcinogenesis limit its use in certain experiments. Careful handling and disposal of 1,4-Dibromo-2,3-epoxybutane are necessary to minimize the risk of exposure to researchers and the environment.
Orientations Futures
There are several future directions for the use of 1,4-Dibromo-2,3-epoxybutane in scientific research. One area of interest is the development of new cross-linking agents that are less toxic and more specific in their binding to biomolecules. Another area of interest is the investigation of the mechanisms of carcinogenesis induced by 1,4-Dibromo-2,3-epoxybutane. This could lead to the development of new cancer therapies that target the specific pathways involved in 1,4-Dibromo-2,3-epoxybutane-induced carcinogenesis. Additionally, the use of 1,4-Dibromo-2,3-epoxybutane in the synthesis of new compounds for pharmaceutical and industrial applications is an area of ongoing research.
Méthodes De Synthèse
1,4-Dibromo-2,3-epoxybutane is synthesized by the reaction of 1,4-dibromobutane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature under an inert atmosphere. The product is then purified by distillation and recrystallization.
Applications De Recherche Scientifique
1,4-Dibromo-2,3-epoxybutane is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins, nucleic acids, and other biomolecules. 1,4-Dibromo-2,3-epoxybutane is also used as a mutagen in genetic research. It is used to induce mutations in DNA to study the effects of genetic changes on biological processes. 1,4-Dibromo-2,3-epoxybutane is also used as a carcinogen in cancer research. It is used to induce tumors in animals to study the mechanisms of carcinogenesis.
Propriétés
Numéro CAS |
14396-64-6 |
|---|---|
Nom du produit |
1,4-Dibromo-2,3-epoxybutane |
Formule moléculaire |
C4H6Br2O |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)oxirane |
InChI |
InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |
Clé InChI |
RBAKDFDWMGKHAW-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)CBr)Br |
SMILES canonique |
C(C1C(O1)CBr)Br |
Synonymes |
1,4-DIBROMO-2,3-EPOXYBUTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



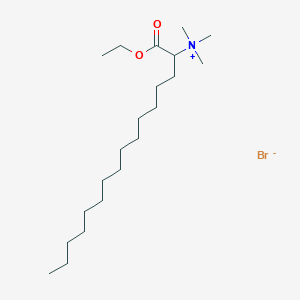
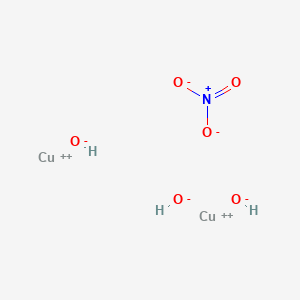
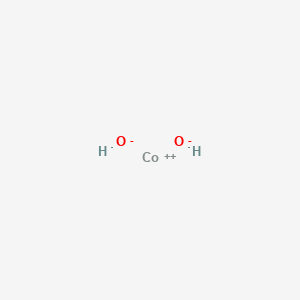
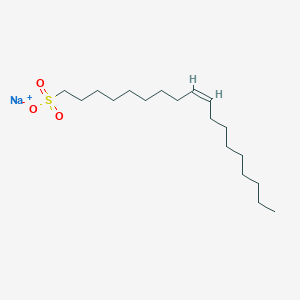
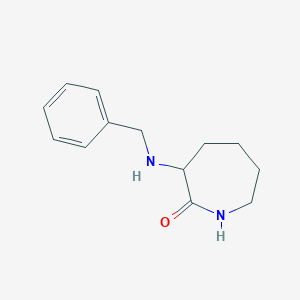
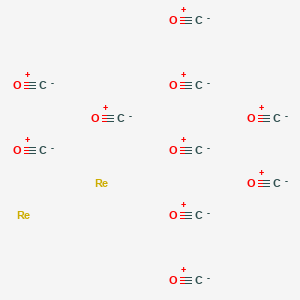
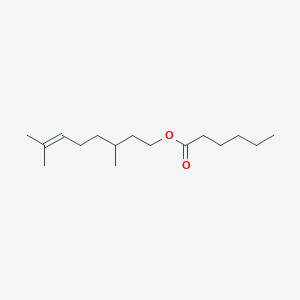
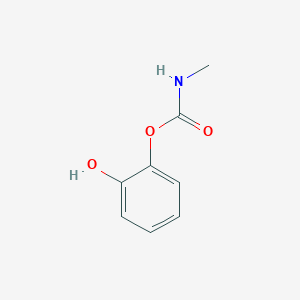

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
